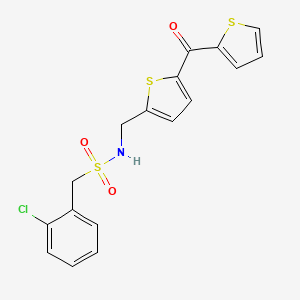

1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide

Descripción

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S3/c18-14-5-2-1-4-12(14)11-25(21,22)19-10-13-7-8-16(24-13)17(20)15-6-3-9-23-15/h1-9,19H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZDMJRPNRXZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of the thiophene ring through a carbonylation reaction. The final step involves the addition of the methanesulfonamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe for studying cellular processes.

Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

*Calculated based on molecular formula.

Key Observations:

Electronic Effects :

- The 2-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide .

- Fluorine substituents (e.g., in 4-fluorophenyl analogues) enhance metabolic stability and polarity, whereas bromine (in 2-bromo analogues) adds steric hindrance .

Carboxamide derivatives (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit antimicrobial activity, suggesting the target compound’s thiophene-carbonyl group may confer similar properties .

Steric and Solubility Considerations :

- Cyclopropyl groups (e.g., in 1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide) increase rigidity and lipophilicity, whereas the target compound’s methylene linker offers flexibility .

- The absence of polar groups (e.g., hydroxy or nitro) in the target compound may reduce solubility compared to analogues with hydrogen-bonding motifs .

Crystallographic and Supramolecular Comparisons

- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings range from 8.5° to 13.5°, influencing packing efficiency. The target compound’s 2-chlorophenyl group may introduce similar or larger angles due to steric clashes .

- Hydrogen Bonding : Unlike N-(4-chlorophenyl)methanesulfonamide derivatives, which form classical hydrogen bonds, the target compound’s packing may rely on weak C–H⋯O/S interactions, as seen in thiophene-carboxamide systems .

Pharmacological Potential

- Ion Channel Modulation: N-[5-(4-Fluorophenoxy)thiophen-2-yl]methanesulfonamide’s activity suggests that the target compound’s thiophene system could similarly interact with ion channels, though the 2-chlorophenyl group may alter selectivity .

Actividad Biológica

1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a chlorophenyl group and a thiophene-based moiety, which are known to enhance biological activity through various mechanisms.

Research indicates that the compound exhibits several mechanisms of action:

- Inhibitory Activity : It has been shown to possess inhibitory activity against certain enzymes and biological pathways, which may contribute to its therapeutic effects .

- Anti-inflammatory Properties : The presence of the thiophene ring is often associated with anti-inflammatory effects, which may be relevant in conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific pathogens have not been extensively studied.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in Table 1.

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate inhibition observed | |

| Anti-inflammatory | Significant reduction in markers | |

| Antimicrobial | Effective against certain strains |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of thiophene derivatives, it was found that compounds similar to 1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide significantly reduced pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related thiophene compounds demonstrated that they effectively inhibited the growth of various bacterial strains. While specific data on this compound is limited, the structural similarities suggest it may exhibit comparable effects .

Research Findings

Recent research has highlighted the potential of this compound in various therapeutic areas:

- Cardiovascular Health : Some studies indicate that thiophene derivatives can lower blood pressure by inhibiting angiotensin II receptors, suggesting cardiovascular applications .

- Cancer Research : There is emerging evidence that compounds with similar structures may have anticancer properties by inducing apoptosis in cancer cells, warranting further investigation into this compound's role .

Q & A

Q. What are the typical synthetic routes for 1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide, and what key reaction conditions must be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiophene-2-carbonyl moiety via Friedel-Crafts acylation using AlCl₃ as a catalyst .

- Step 2 : Coupling the thiophene-2-carbonyl group to a thiophen-2-ylmethylamine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Sulfonylation of the amine group with 1-(2-chlorophenyl)methanesulfonyl chloride in anhydrous dichloromethane .

Critical optimizations include temperature control (<0°C for acylation), stoichiometric ratios (1.2:1 sulfonyl chloride:amine), and inert atmosphere to prevent hydrolysis .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- HPLC : Purity >95% using a C18 column with acetonitrile/water gradient .

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths/angles; SHELXL refinement ensures accuracy .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions of molecular geometry and experimental crystallographic data?

- Methodological Answer :

- Computational Validation :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis set; compare calculated vs. experimental bond lengths (e.g., C–S bond: 1.76 Å predicted vs. 1.78 Å observed) .

- Torsional Angle Adjustments : Address steric clashes in the thiophene-sulfonamide linkage using constrained refinement in SHELXL .

- Data Reconciliation : Apply Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O) that distort geometry .

Q. How can researchers optimize synthetic yield when scaling from milligram to gram quantities?

- Methodological Answer :

- Reaction Scaling :

- Batch Reactors : Maintain consistent stirring and temperature profiles during acylation to avoid side products .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc) with stepwise polarity adjustments for intermediates .

- Yield Challenges :

- Byproduct Formation : Monitor sulfonamide dimerization via LC-MS; quench excess sulfonyl chloride with NaHCO₃ .

Q. What methodological approaches establish structure-activity relationships (SAR) for pharmacological studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to assess electronic effects on bioactivity .

- Bioassays :

- Anti-inflammatory Testing : COX-2 inhibition assay (IC₅₀ determination via ELISA) .

- Anticancer Screening : MTT assay against HeLa cells; correlate IC₅₀ values with logP (lipophilicity) .

Q. How should researchers address contradictory bioassay results across studies?

- Methodological Answer :

- Variable Identification :

- Assay Conditions : Compare buffer pH (e.g., phosphate vs. HEPES) and incubation times .

- Cell Line Variability : Validate results using >2 cell lines (e.g., HeLa vs. MCF-7) .

- Statistical Frameworks : Apply ANOVA with post-hoc Tukey tests to distinguish assay variability from true biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.